molecular formula C7H11N3O3S B12537648 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide CAS No. 677021-08-8

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide

Cat. No.: B12537648
CAS No.: 677021-08-8
M. Wt: 217.25 g/mol
InChI Key: HFMILYIJQBWNKO-UHFFFAOYSA-N
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Description

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a compound with the molecular formula C7H11N3O3S. It is a piperazine derivative that contains both a sulfanylmethyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperazines with acetamide derivatives under controlled conditions. For example, the reaction of 3,6-dioxopiperazine with a sulfanylmethylating agent in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylmethyl group, in particular, provides unique opportunities for further functionalization and derivatization .

Properties

CAS No.

677021-08-8

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide

InChI

InChI=1S/C7H11N3O3S/c8-5(11)1-3-6(12)10-4(2-14)7(13)9-3/h3-4,14H,1-2H2,(H2,8,11)(H,9,13)(H,10,12)

InChI Key

HFMILYIJQBWNKO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CS)C(=O)N

Origin of Product

United States

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